

A Comparative Analysis of 4-HO-MET: Replicating and Verifying Published Pharmacological Data

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Compound of Interest

Compound Name: 4-HO-Met

Cat. No.: B129817

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This guide provides a comparative overview of 4-hydroxy-N-methyl-N-ethyltryptamine (**4-HO-MET**), a synthetic tryptamine, against its well-studied structural analog, psilocin (4-HO-DMT). The objective is to present a consolidated summary of published findings regarding its receptor binding, functional activity, and in vivo effects, supported by detailed experimental protocols for verification and replication. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Comparative Receptor Binding and Functional Activity

4-HO-MET acts as a non-selective serotonin receptor agonist^[1]. Its psychedelic effects are primarily attributed to its agonist activity at the serotonin 5-HT_{2A} receptor^{[1][2][3]}. Quantitative data from in vitro studies, such as binding affinity (K_i) and functional potency (EC₅₀), are crucial for understanding its pharmacological profile relative to other tryptamines. The tables below summarize key findings from published literature, comparing **4-HO-MET** to psilocin.

Table 1: Receptor Binding Affinities (K_i, nM)

Compound	5-HT1A	5-HT2A	5-HT2B	5-HT2C	SERT
4-HO-MET	Data not consistently available	High Affinity (EC50 ~1-10 nM)[2][3]	High Affinity	Lower Potency[2][3]	~200 nM[4]

| Psilocin (4-HO-DMT) | High Affinity[5] | High Affinity (EC50 ~1-10 nM)[2][3] | High Affinity[5] | 234 nM (DMT)[6] | Similar to DMT[6] |

Note: Specific K_i values for **4-HO-MET** are not as widely published as functional data. The high affinity at 5-HT2A is inferred from potent functional activity.

Table 2: 5-HT2A Receptor Functional Potency (EC50, nM) & Efficacy

Compound	EC50 (nM) at human 5-HT2A	Efficacy (% relative to 5-HT)
4-HO-MET	Higher potency than DMT (527 nM)[6]	High Efficacy (90-100%)[2][3]

| Psilocin (4-HO-DMT) | ~69 nM[6] | High Efficacy (90-100%)[2][3] |

Comparative In Vivo Psychedelic-like Effects

The head-twitch response (HTR) in rodents is a widely accepted behavioral proxy for 5-HT2A receptor-mediated psychedelic effects in humans[7][8][9]. The potency of a compound in the HTR assay is typically expressed as the median effective dose (ED50).

Table 3: Head-Twitch Response (HTR) Potency in Mice

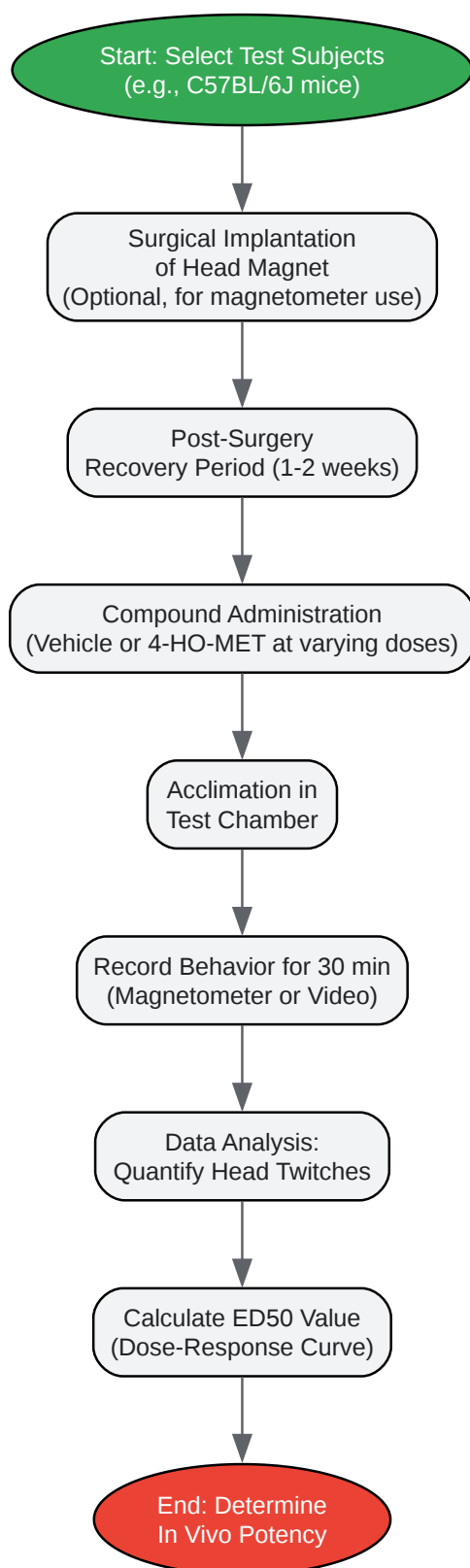
Compound	ED50 (μmol/kg)
4-HO-MET	0.65[2][3]

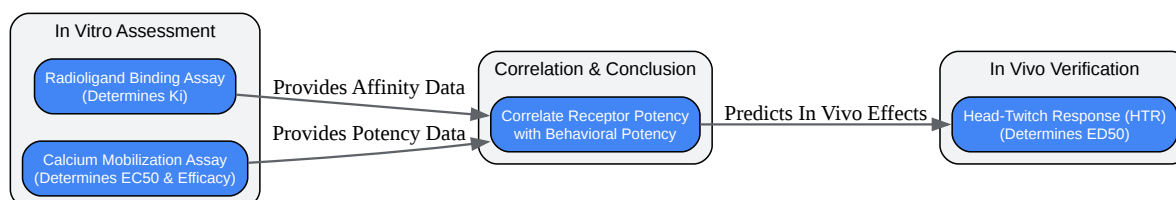
| Psilocin (4-HO-DMT) | 0.81[2][3] |

Note: A lower ED50 value indicates higher potency. These results suggest **4-HO-MET** is slightly more potent than psilocin in inducing the HTR in mice.

Visualized Data: Pathways and Workflows

Visual diagrams are essential for conceptualizing complex biological and experimental processes. The following diagrams were generated using Graphviz (DOT language) to illustrate the primary signaling pathway of **4-HO-MET**, a typical experimental workflow, and the logical progression of psychedelic drug research.





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